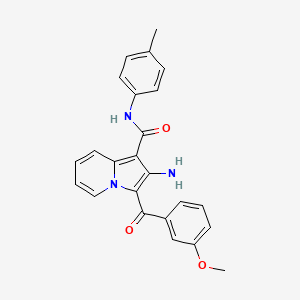

![molecular formula C19H16O7 B2880108 Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate CAS No. 87414-44-6](/img/structure/B2880108.png)

Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate

概要

説明

γ-ブチロラクトンは、γ-ブチロラクトンとしても知られており、エステル官能基を含む5員環ラクトンです。これは、化学、生物学、医学、産業など、さまざまな分野で重要な用途を持つ汎用性の高い化合物です。この化合物は、その独特の化学的特性と、他の重要な化学物質の前駆体としての役割で知られています。

2. 製法

合成ルートと反応条件: γ-ブチロラクトンは、いくつかの方法で合成できます。

1,4-ブタンジオールの脱水素化: この方法は、1,4-ブタンジオールから水素を除去してγ-ブチロラクトンを生成することを含みます。

ヒドロキシ酸の環化: このプロセスは、ヒドロキシ酸の環化によってラクトン環を形成することを含みます。

テトラヒドロフランからの合成: テトラヒドロフランは、酸化されてγ-ブチロラクトンを生成することができます.

工業生産方法: 工業的には、γ-ブチロラクトンは通常、1,4-ブタンジオールの脱水素化によって製造されます。 この方法は、効率性と1,4-ブタンジオールを出発物質として使用できることから好まれています .

準備方法

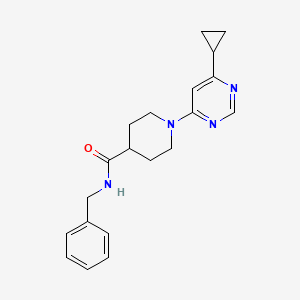

Synthetic Routes and Reaction Conditions: Butyrolactone II can be synthesized through several methods:

Dehydrogenation of 1,4-Butanediol: This method involves the removal of hydrogen from 1,4-butanediol to form butyrolactone II.

Ring-Closing of Hydroxy Acids: This process involves the cyclization of hydroxy acids to form the lactone ring.

Synthesis from Tetrahydrofuran: Tetrahydrofuran can be oxidized to produce butyrolactone II.

Industrial Production Methods: In industrial settings, butyrolactone II is typically produced through the dehydrogenation of 1,4-butanediol. This method is preferred due to its efficiency and the availability of 1,4-butanediol as a starting material .

化学反応の分析

反応の種類: γ-ブチロラクトンは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: γ-ブチロラクトンは、酸化されてγ-ヒドロキシ酪酸を生成することができます。

還元: 1,4-ブタンジオールを生成するために還元できます。

置換: ラクトン環は、求核置換反応を受けることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: γ-ヒドロキシ酪酸。

還元: 1,4-ブタンジオール。

4. 科学研究への応用

γ-ブチロラクトンは、科学研究において幅広い用途があります。

化学: 溶媒として、および他の化学物質の合成における前駆体として使用されます。

生物学: γ-ブチロラクトンは、細胞シグナル伝達における役割と代謝中間体として研究されています。

医学: 鎮静剤や麻酔薬としての使用など、潜在的な治療効果について調査されています。

科学的研究の応用

Butyrolactone II has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and as a precursor in the synthesis of other chemicals.

Biology: Butyrolactone II is studied for its role in cellular signaling and as a metabolic intermediate.

Medicine: It is investigated for its potential therapeutic effects, including its use as a sedative and anesthetic.

Industry: Butyrolactone II is used in the production of polymers, resins, and as a cleaning agent.

作用機序

γ-ブチロラクトンは、さまざまなメカニズムを通じて効果を発揮します。

分子標的: 中枢神経系のγ-アミノ酪酸受容体に作用します。

関与する経路: γ-ブチロラクトンはγ-ヒドロキシ酪酸に変換され、その後γ-アミノ酪酸受容体と相互作用して鎮静効果と麻酔効果をもたらします.

6. 類似化合物の比較

γ-ブチロラクトンは、以下のような他の類似の化合物と比較することができます。

γ-ヒドロキシ酪酸: 両方の化合物は鎮静効果がありますが、γ-ヒドロキシ酪酸の方がより強力です。

1,4-ブタンジオール: この化合物はγ-ブチロラクトンの前駆体であり、同様の化学的性質を持っています。

テトラヒドロフラン: この化合物は、酸化されてγ-ブチロラクトンを生成でき、同様の構造的特徴を持っています.

ユニークさ: γ-ブチロラクトンは、化学反応における汎用性と、さまざまな分野での幅広い用途によりユニークです。 他の重要な化学物質の前駆体としての役割を果たす能力は、その重要性をさらに高めています .

類似化合物との比較

Butyrolactone II can be compared with other similar compounds such as:

Gamma-Hydroxybutyric Acid: Both compounds have sedative effects, but gamma-hydroxybutyric acid is more potent.

1,4-Butanediol: This compound is a precursor to butyrolactone II and has similar chemical properties.

Tetrahydrofuran: This compound can be oxidized to form butyrolactone II and shares similar structural features.

Uniqueness: Butyrolactone II is unique due to its versatility in chemical reactions and its wide range of applications in various fields. Its ability to act as a precursor to other important chemicals further enhances its significance .

特性

IUPAC Name |

methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKPZNDJHWFONI-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017691 | |

| Record name | Butyrolactone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87414-44-6 | |

| Record name | Butyrolactone II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87414-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrolactone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880025.png)

![Methyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2880035.png)

![3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2880037.png)

![3-Fluorosulfonyloxy-5-[oxolan-3-yl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2880038.png)

![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-chlorobenzenecarboxylate](/img/structure/B2880045.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2880048.png)